

Comparing the selectivity of EVT801 to other VEGFR inhibitors

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Compound of Interest		
Compound Name:	EVT801	
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EVT801: A Paradigm of Selectivity in VEGFR Inhibition

In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) has emerged as a cornerstone of anti-angiogenic therapy. However, the clinical efficacy of many VEGFR inhibitors is often tempered by off-target effects, leading to a range of toxicities. **EVT801**, a novel, orally active compound, is distinguished by its remarkable selectivity for VEGFR-3, a key mediator of lymphangiogenesis. This high selectivity profile suggests the potential for a more favorable safety profile compared to broader-spectrum VEGFR inhibitors. This guide provides a detailed comparison of the selectivity of **EVT801** with other prominent VEGFR inhibitors, supported by experimental data and methodologies.

Unraveling the Selectivity Profile: A Quantitative Comparison

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates greater potency.

EVT801 has demonstrated potent and selective inhibition of VEGFR-3 in both biochemical and cellular assays.[1] In a cellular autophosphorylation assay using HEK293 cells, **EVT801** exhibited an IC50 of 39 nM for VEGFR-3, while being significantly less potent against VEGFR-1 (2130 nM) and VEGFR-2 (260 nM).[2][3] Another study reported a cellular IC50 of 21 nM for



VEGFR-3 and 241 nM for VEGFR-2.[4] This pronounced selectivity for VEGFR-3 is a key differentiating feature of **EVT801**.

For a direct and objective comparison, data from studies where multiple inhibitors were evaluated under the same experimental conditions are invaluable. One such comparison of cellular IC50 values is presented below:

Inhibitor	VEGFR-2 IC50 (nM)	VEGFR-3 IC50 (nM)	Data Source
EVT801	241	21	Kazia Therapeutics
Lenvatinib	58	390	Kazia Therapeutics
Fruquintinib	568	2,097	Kazia Therapeutics

This side-by-side data clearly illustrates the superior selectivity of **EVT801** for VEGFR-3 compared to Lenvatinib and Fruquintinib. While Lenvatinib is more potent against VEGFR-2, **EVT801** is approximately 18.5 times more selective for VEGFR-3. Fruquintinib, in this comparison, shows weaker potency against both receptors.

The following table summarizes the IC50 values for **EVT801** and other commonly used VEGFR inhibitors against the three main VEGFR subtypes. It is important to note that these values are compiled from various sources and may have been determined using different experimental methodologies, which can influence the results.



Inhibitor	VEGFR-1 IC50 (nM)	VEGFR-2 IC50 (nM)	VEGFR-3 IC50 (nM)	Other Key Targets
EVT801 (Biochemical)	396	130	11	-
EVT801 (Cellular)	2130	260	39	-
Axitinib	-	-	-	Potent inhibitor of VEGFR-1, -2, and -3.[4][5]
Lenvatinib	22	4	5.2	FGFR1-4, PDGFRα, KIT, RET.[6][7]
Regorafenib	13	4.2	46	PDGFRβ, Kit, RET, Raf-1.[8]
Sorafenib	26	90	20	PDGFR-β, Flt-3, c-Kit, RET, Raf-1.
Sunitinib	-	80	-	PDGFRβ, c-Kit, FLT3, RET, CSF1R.
Motesanib	2	3	6	Kit, PDGFR, Ret.
Telatinib	-	6	4	c-Kit, PDGFRα.
Fruquintinib	33	35	0.5	Weak inhibition of RET, FGFR-1, c-kit.
Ki8751	-	0.9	-	40-fold more selective for VEGFR-2 than c- Kit, PDGFRα, and FGFR-2.[7]
ZD-4190	708	29	-	-



ZM 323881 -		-0	Almost no
			activity on
			VEGFR-1,
	<2	- PDGFRβ,	
		FGFR1, EGFR,	
		and ErbB2.[7]	

Note: A dash (-) indicates that a specific value was not readily available in the searched sources.

The "How": Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The most common methods are biochemical kinase assays and cell-based autophosphorylation assays.

General Protocol for a VEGFR Kinase Inhibition Assay

A widely used method to determine the IC50 of a kinase inhibitor is the luminescent kinase assay, such as the Kinase-Glo™ assay. This method measures the amount of ATP remaining after a kinase reaction.

Principle: The VEGFR enzyme catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, this reaction is hindered, resulting in a higher concentration of remaining ATP. The Kinase-Glo™ reagent is then added, which contains luciferase, an enzyme that produces a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the amount of ATP and, therefore, inversely proportional to the kinase activity.



General Workflow for a VEGFR Kinase Inhibition Assay Preparation Prepare serial dilutions of test inhibitor (e.g., EVT801) Prepare VEGFR enzyme and substrate solution Kinase Reaction Add enzyme/substrate mix and inhibitor to microplate wells Incubate to allow kinase reaction to proceed Initiate reaction by adding ATP Detection Add detection reagent (e.g., Kinase-Glo $^{\text{TM}}$) Measure luminescence Data Analysis Plot luminescence vs. inhibitor concentration Calculate IC50 value

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Caption: Workflow for a typical in vitro VEGFR kinase inhibition assay.



Cellular Receptor Autophosphorylation Assay

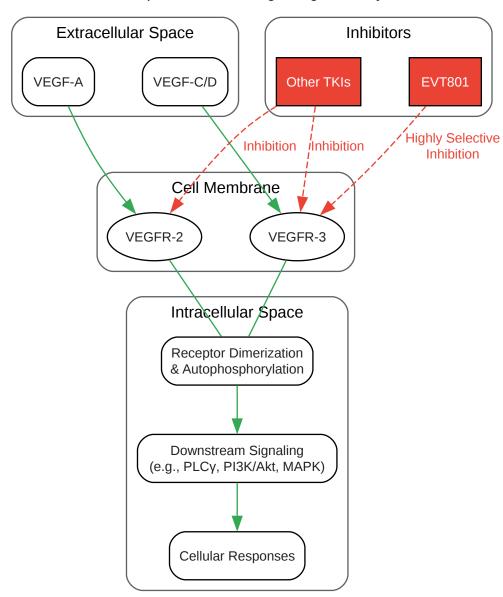
This assay format provides a more physiologically relevant assessment of inhibitor activity within a cellular context.

Principle: Cells engineered to overexpress a specific VEGFR (e.g., HEK293 cells) are treated with the inhibitor. The receptor's natural ligand (e.g., VEGF-C for VEGFR-3) is then added to stimulate autophosphorylation. After cell lysis, the level of phosphorylated receptor is quantified, typically using an ELISA-based method with a phosphotyrosine-specific antibody. The reduction in phosphorylation in the presence of the inhibitor is used to determine the IC50.

Visualizing the VEGFR Signaling Pathway

Understanding the signaling cascade initiated by VEGFRs is crucial to appreciating the therapeutic rationale for their inhibition.





Simplified VEGFR Signaling Pathway

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Caption: Simplified overview of the VEGFR signaling pathway and points of inhibition.

Logical Comparison of Selectivity



The selectivity of a kinase inhibitor can be visualized by comparing its potency against different targets.

Comparative Selectivity of VEGFR Inhibitors **Inhibitors** Multi-Kinase EVT801 Inhibitors High Potency Low Potency Variable Potency High Potency Very Low/No Potency Significant Potency Primary Targets Other Kinases VEGFR-3 VEGFR-1 & -2 (PDGFR, c-Kit, etc.)

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